molecular formula C21H21N3O2 B3004990 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706025-88-8

2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B3004990
CAS No.: 1706025-88-8
M. Wt: 347.418
InChI Key: MYUSDJARNCIZFK-UHFFFAOYSA-N
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Description

2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring substituted with a 3-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, 4-(3-methylbenzoyl)piperidine can be prepared by reacting 3-methylbenzoyl chloride with piperidine under basic conditions.

    Quinoxaline Core Synthesis: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinoxaline core. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon on the quinoxaline ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the quinoxaline ring to a dihydroquinoxaline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline
  • 2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}quinoxaline
  • 2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}quinoxaline

Uniqueness

2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline is unique due to the presence of the 3-methylbenzoyl group, which can influence its binding affinity and specificity towards biological targets. This structural variation can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

(3-methylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)21(25)24-11-9-17(10-12-24)26-20-14-22-18-7-2-3-8-19(18)23-20/h2-8,13-14,17H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUSDJARNCIZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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